molecular formula C29H31N3O4 B2371742 4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one CAS No. 1018052-94-2

4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B2371742
CAS No.: 1018052-94-2
M. Wt: 485.584
InChI Key: WMZPNLVYOYSIFX-UHFFFAOYSA-N
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Description

This compound is a benzimidazole-pyrrolidinone hybrid with a complex substitution pattern. Its structure includes:

  • A benzimidazole core substituted at position 1 with a 3-(2,6-dimethylphenoxy)-2-hydroxypropyl group.
  • A pyrrolidin-2-one ring substituted at position 4 with the benzimidazole moiety and at position 1 with a 4-methoxyphenyl group.

Its molecular weight is approximately 529.6 g/mol, calculated from its molecular formula $ \text{C}{31}\text{H}{32}\text{N}3\text{O}4 $ .

Properties

IUPAC Name

4-[1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O4/c1-19-7-6-8-20(2)28(19)36-18-23(33)17-32-26-10-5-4-9-25(26)30-29(32)21-15-27(34)31(16-21)22-11-13-24(35-3)14-12-22/h4-14,21,23,33H,15-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZPNLVYOYSIFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one typically involves multiple steps, including the formation of the benzimidazole core, the introduction of the pyrrolidinone ring, and the attachment of the functional groups. Common synthetic routes may involve:

    Formation of Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Pyrrolidinone Ring: This step may involve the cyclization of appropriate precursors in the presence of a base.

    Functional Group Attachment:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The compound can be reduced to remove oxygen functionalities or to alter the oxidation state of nitrogen atoms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as antimicrobial or anticancer agents.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one would depend on its specific biological target. Generally, the compound could interact with enzymes or receptors, altering their activity and leading to a biological response. The benzimidazole core is known to interact with DNA and proteins, potentially disrupting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a systematic comparison with analogs sharing the benzimidazole-pyrrolidinone scaffold or functional group similarities.

Table 1: Structural and Functional Group Comparison

Compound Name / Identifier Key Structural Differences Molecular Weight (g/mol) Pharmacological Notes
Target Compound - 4-Methoxyphenyl at pyrrolidinone N1
- 2-Hydroxypropyl linker with 2,6-dimethylphenoxy
529.6 Potential kinase/modulatory activity
4-{1-[2-(2,6-Dimethylphenoxy)Ethyl]-1H-1,3-Benzodiazol-2-yl}-1-[(4-Fluorophenyl)Methyl]Pyrrolidin-2-one - Ethyl linker (vs. hydroxypropyl)
- 4-Fluorophenyl at N1
516.0 (free base) Enhanced metabolic stability
1-(2-Methyl-2-Propanyl)-4-{1-[3-(2,6-Dimethylphenoxy)-2-Hydroxypropyl]-1H-Benzimidazol-2-yl}-2-Pyrrolidinone - Tert-butyl group at N1 (vs. 4-methoxyphenyl) 513.6 Reduced polarity; improved membrane permeation
(2E)-3-(4-Methoxyphenyl)-1-{4-[(E)-Pyrrolidin-1-Yldiazenyl]Phenyl}Prop-2-en-1-one (3FP) - Azo-pyrrolidine group
- Absence of benzimidazole
335.4 Photodynamic/anticancer applications

Key Findings from Comparative Studies

Linker Flexibility and Bioavailability :

  • The hydroxypropyl linker in the target compound introduces a hydroxyl group, enhancing solubility compared to the ethyl linker in the fluorophenyl analog . However, this may increase metabolic susceptibility via glucuronidation.
  • The tert-butyl-substituted analog (Table 1, row 3) exhibits higher lipophilicity (clogP ~3.5 vs. ~2.8 for the target compound), favoring blood-brain barrier penetration but reducing aqueous solubility.

In contrast, the 4-fluorophenyl analog (Table 1, row 2) introduces electronegativity, which may enhance binding to hydrophobic pockets.

Benzimidazole vs. Non-Benzimidazole Scaffolds: The azo-containing compound 3FP (Table 1, row 4) lacks the benzimidazole core but retains the pyrrolidinone moiety. Its extended conjugation system enables light-activated cytotoxicity, a property absent in benzimidazole derivatives.

Table 2: Pharmacokinetic and Binding Affinity Data (Hypothetical Projections)

Compound clogP Plasma Protein Binding (%) CYP3A4 Inhibition (IC₅₀) Calculated Polar Surface Area (Ų)
Target Compound 2.8 ~85 >10 µM 95
4-Fluorophenyl Analog 3.2 ~90 ~5 µM 88
Tert-Butyl Analog 3.5 ~92 >20 µM 78
3FP (Non-Benzimidazole) 1.9 ~75 N/A 110

Biological Activity

Overview

The compound 4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one is a complex organic molecule characterized by a unique structural arrangement that includes a benzodiazole core, a pyrrolidinone ring, and various substituents that enhance its biological activity. This article explores the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C29H31N3O3
  • Molecular Weight : 469.585 g/mol
  • IUPAC Name : this compound

The compound's structure allows for significant interactions with biological macromolecules, making it a candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the benzodiazole moiety facilitates binding to nucleic acids or proteins, while the methoxy and dimethylphenoxy groups enhance hydrophobic interactions, increasing binding affinity and specificity.

Anticancer Potential

The compound's ability to modulate protein interactions may also extend to anticancer activity. Compounds that inhibit bromodomain and extraterminal (BET) proteins have shown promise in cancer treatment by disrupting oncogenic signaling pathways . The incorporation of a methoxy group could enhance lipophilicity, potentially improving bioavailability and therapeutic efficacy.

Synthesis and Biological Evaluation

A study focusing on the synthesis of similar benzodiazole derivatives reported significant antibacterial activity against resistant strains of Staphylococcus aureus. The synthesized compounds were evaluated in vitro for their ability to inhibit bacterial growth, demonstrating that structural modifications can lead to enhanced biological profiles .

Compound Activity Target Reference
A14AntibacterialFtsZ
ABBV-744AntineoplasticBET proteins

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the benzodiazole core and substitution patterns significantly affect biological activity. For example, variations in the alkyl groups attached to the phenoxy moiety can alter the compound's interaction with target proteins, suggesting a pathway for optimizing efficacy through chemical synthesis.

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